

Application Notes and Protocols for 4-Ethyl-5-fluoropyrimidine

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Compound of Interest

Compound Name: 4-Ethyl-5-fluoropyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of **4-Ethyl-5-fluoropyrimidine**, a key intermediate in pharmaceutical synthesis. The information is compiled to assist researchers, scientists, and drug development professionals in their laboratory and manufacturing processes.

Section 1: Chemical and Physical Properties

4-Ethyl-5-fluoropyrimidine is a fluorinated pyrimidine derivative primarily used as a building block in the synthesis of active pharmaceutical ingredients (APIs), most notably the antifungal agent Voriconazole.^{[1][2]} Its chemical structure and properties are summarized below.

Property	Value	Source
Molecular Formula	C ₆ H ₇ FN ₂	[2]
Molecular Weight	126.13 g/mol	[2]
CAS Number	137234-88-9	[2]
Appearance	Colorless to light yellow liquid	
Purity	Typically ≥97% (can be ≥98%)	[1]
IUPAC Name	4-ethyl-5-fluoropyrimidine	[2]
Synonyms	6-Ethyl-5-fluoropyrimidine, Voriconazole impurity C	[1][2]
Storage Temperature	Room temperature or +5°C	[3]

Section 2: Safety and Hazard Information

4-Ethyl-5-fluoropyrimidine is a hazardous chemical that requires careful handling. The following tables summarize its GHS classification and associated hazard and precautionary statements.[2]

GHS Hazard Classification

Hazard Class	Category
Acute Toxicity, Oral	3
Carcinogenicity	2
Reproductive Toxicity	1B
Specific Target Organ Toxicity, Repeated Exposure	2
Hazardous to the aquatic environment, long-term hazard	3

GHS Hazard Statements

Code	Statement
H301	Toxic if swallowed
H351	Suspected of causing cancer
H360	May damage fertility or the unborn child
H373	May cause damage to organs through prolonged or repeated exposure
H412	Harmful to aquatic life with long lasting effects

GHS Precautionary Statements

Code	Statement
P203	Obtain, read and follow all safety instructions before use.
P260	Do not breathe dust/fume/gas/mist/vapours/spray.
P264	Wash skin thoroughly after handling.
P270	Do not eat, drink or smoke when using this product.
P273	Avoid release to the environment.
P280	Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301+P316	IF SWALLOWED: Get emergency medical help immediately.
P318	IF exposed or concerned, get medical advice.
P319	Get medical help if you feel unwell.
P321	Specific treatment (see supplemental first aid instruction on this label).
P330	Rinse mouth.
P405	Store locked up.
P501	Dispose of contents/container to an approved waste disposal plant.

Section 3: Experimental Protocols

General Handling and Storage Protocol

Due to its hazardous nature, **4-Ethyl-5-fluoropyrimidine** must be handled with appropriate safety measures.

Engineering Controls:

- All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[4]
- Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

- Gloves: Wear double-layered gloves (e.g., nitrile) that are resistant to chemicals.[5][6] Gloves should be changed frequently and immediately if contaminated.[6]
- Eye Protection: Chemical safety goggles and a face shield should be worn.[4][6]
- Protective Clothing: A lab coat or chemical-resistant apron should be worn.[5]

Storage:

- Store in a cool, dry, and well-ventilated area away from incompatible materials.
- Keep the container tightly sealed.
- The storage area should be secured and accessible only to authorized personnel.

Protocol for Use in Voriconazole Synthesis (Illustrative)

4-Ethyl-5-fluoropyrimidine is a precursor to 4-chloro-6-ethyl-5-fluoropyrimidine, a key intermediate in several patented synthetic routes to Voriconazole. The following is a generalized protocol based on published patent literature.[7][8][9][10]

Step 1: Chlorination of 6-ethyl-5-fluoro-4-hydroxypyrimidine

This step is often the precursor to obtaining the chloro-analogue used in subsequent steps.

- Dissolve 80 g of 6-ethyl-5-fluoro-4-hydroxypyrimidine in 240 ml of dichloromethane.
- Add 78.24 ml of triethylamine to the solution.
- Slowly add 57.4 ml of phosphorus oxychloride dropwise over 30 minutes, maintaining temperature control.

- Reflux the reaction mixture for 5 hours.
- Cool the mixture to room temperature to obtain 4-chloro-6-ethyl-5-fluoropyrimidine.

Step 2: Condensation Reaction

- In an appropriate solvent (e.g., tetrahydrofuran), react 4-chloro-6-ethyl-5-fluoropyrimidine with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a strong base like lithium diisopropylamide (LDA).[9]
- This reaction forms the crucial carbon-carbon bond, creating the backbone of the Voriconazole molecule.[9]

Step 3: Further Transformations

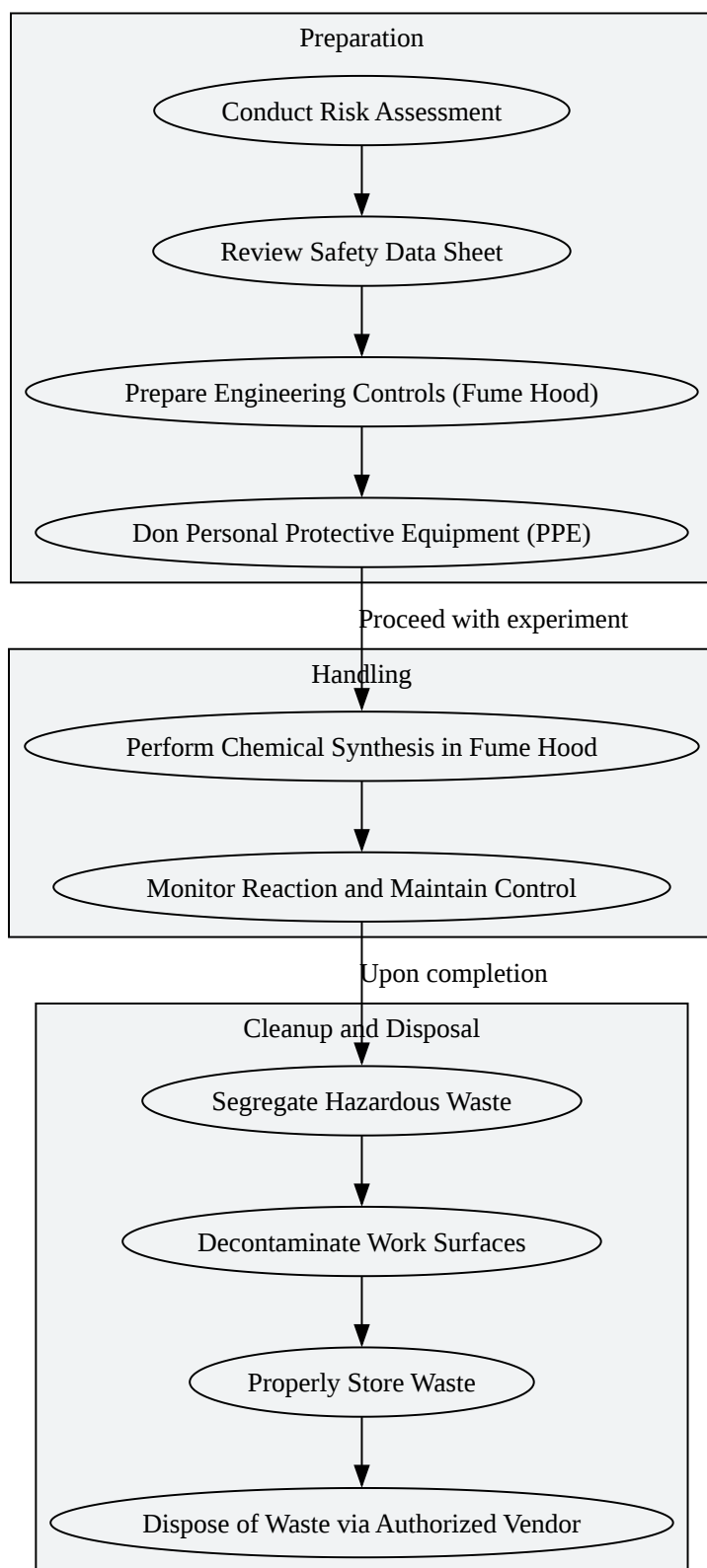
The resulting intermediate undergoes further reactions, which may include reduction and chiral resolution, to yield the final (2R,3S)-Voriconazole enantiomer.[7][11]

Waste Disposal Protocol

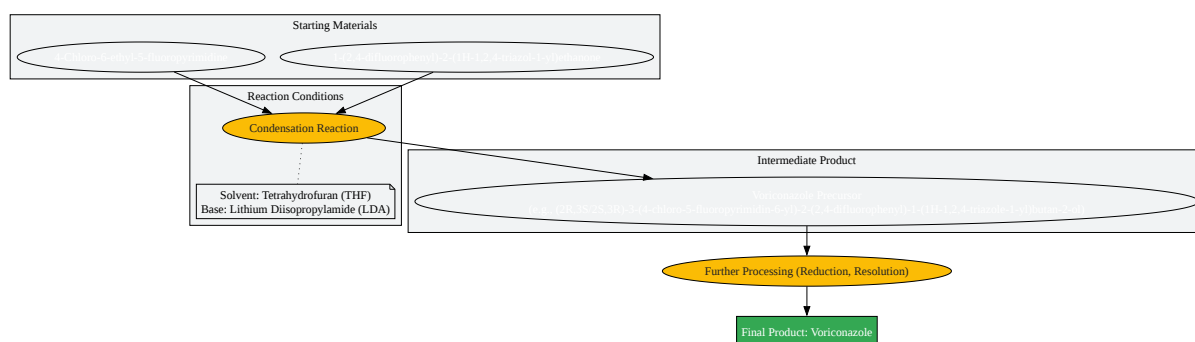
All waste containing **4-Ethyl-5-fluoropyrimidine** must be treated as hazardous waste.

- Liquid Waste: Collect all liquid waste in a dedicated, labeled, and sealed container.
- Solid Waste: Contaminated materials such as gloves, absorbent pads, and pipette tips should be collected in a separate, labeled hazardous waste container.[12]
- Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[12][13]

Section 4: Visualizations



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